molecular formula C13H9BrClNO2 B1206136 5-Bromo-4'-chlorosalicylanilide CAS No. 3679-64-9

5-Bromo-4'-chlorosalicylanilide

Cat. No. B1206136
CAS RN: 3679-64-9
M. Wt: 326.57 g/mol
InChI Key: QBSGXIBYUQJHMJ-UHFFFAOYSA-N
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Description

5-Bromo-4’-chlorosalicylanilide is a member of benzamides . It has a molecular formula of C13H9BrClNO2 and a molecular weight of 326.57 g/mol . The IUPAC name for this compound is 5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide .


Molecular Structure Analysis

The compound’s structure includes a benzamide group . The InChI string representation is InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18) . The canonical SMILES representation is C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl .


Physical And Chemical Properties Analysis

5-Bromo-4’-chlorosalicylanilide is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a melting point range of 245.0 to 248.0 °C . It is almost transparent in hot acetone .

Scientific Research Applications

Cosmetics Analysis

5-Bromo-4’-chlorosalicylanilide is used in the cosmetics industry. A simultaneous analytical method was established for the determination of seven halogenated salicylanilides, including 5-bromo-4’-chlorosalicylanilide, in cosmetics by a high-performance liquid chromatography-fluorescence detector (HPLC-FLD) . The method exhibits uncomplicated operation, excellent linearity, high sensitivity, and superior reproducibility for the determination of halogenated salicylanilide residues in cosmetics .

Proteomics Research

5-Bromo-4’-chlorosalicylanilide is used in proteomics research . Proteomics is a branch of biology that studies proteins on a large scale, including their structures and functions. The compound could be used to study protein interactions, modifications, and expression levels.

Pharmaceutical Research

The compound is listed among pharmaceutical ingredients for research and experimental use . It could be used in the development of new drugs or therapies.

Antimicrobial Research

5-Bromo-4’-chlorosalicylanilide is also listed among antimicrobials for research and experimental use . It could be used to study its effects on various microorganisms and potentially develop new antimicrobial agents.

Antitumor Research

The compound is listed among antitumors for research and experimental use . It could be used in cancer research to study its potential antitumor effects.

Chemical Synthesis

5-Bromo-4’-chlorosalicylanilide could be used as a starting material or intermediate in chemical synthesis . Its unique structure could be useful in the synthesis of complex molecules.

properties

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSGXIBYUQJHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190256
Record name Bromosalicylchloranilide
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URL https://comptox.epa.gov/dashboard/DTXSID80190256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4'-chlorosalicylanilide

CAS RN

3679-64-9
Record name Bromosalicylchloranilide
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URL https://commonchemistry.cas.org/detail?cas_rn=3679-64-9
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Record name Bromosalicylchloranilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromochlorosalicylanilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13696
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Record name Salifungin
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Record name Bromosalicylchloranilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4'-chlorosalicylanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.870
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Record name BROMOCHLOROSALICYLANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any known allergic reactions associated with 5-Bromo-4'-chlorosalicylanilide?

A2: Yes, 5-Bromo-4'-chlorosalicylanilide has been identified as a potential photoallergen. [] This means exposure to sunlight after application can trigger allergic reactions in sensitive individuals. [] Studies have reported cases of both localized and generalized photoallergic reactions to Multifungin. []

Q2: Is there any evidence of cross-reactivity with other compounds?

A3: Research suggests that individuals sensitive to 5-Bromo-4'-chlorosalicylanilide might experience cross-sensitization with tribromosalicylanilide. [] This implies that exposure to one compound could lead to allergic reactions upon contact with the other. []

Q3: How is 5-Bromo-4'-chlorosalicylanilide detected and quantified in products?

A4: Several analytical techniques can be employed to identify and measure 5-Bromo-4'-chlorosalicylanilide in various matrices. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method used for this purpose. [] Additionally, a more sensitive and selective approach involving solid-phase extraction coupled with ultra-performance liquid chromatography tandem mass spectrometry (SPE-UPLC-MS/MS) has also been developed. [] These techniques enable researchers to accurately determine the presence and concentration of 5-Bromo-4'-chlorosalicylanilide in complex mixtures like cosmetics. [, ]

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